![molecular formula C11H13N3O B2416043 3-[(Quinazolin-4-yl)amino]propan-1-ol CAS No. 446829-17-0](/img/structure/B2416043.png)
3-[(Quinazolin-4-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, which is a core structure in “3-[(Quinazolin-4-yl)amino]propan-1-ol”, has been reported to be developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of “3-[(Quinazolin-4-yl)amino]propan-1-ol” is represented by the InChI string:InChI=1S/C11H13N3O/c15-7-3-6-12-11-9-4-1-2-5-10(9)13-8-14-11/h1-2,4-5,8,15H,3,6-7H2,(H,12,13,14). Chemical Reactions Analysis
The chemical reactions involving quinazolin-4(3H)-ones have been studied extensively. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Applications De Recherche Scientifique
1. Chemical Synthesis and Derivative Formation
Quinazolin-4-one-3-yl-propan-2-one derivatives are synthesized through various chemical reactions. One such derivative is obtained by N-alkylation, leading to the formation of hydrazine derivatives and further transformation into tricyclic compounds and hydrazone derivatives under specific conditions (Gupta, Kumar, Goyal, & Kumar, 2010).
2. Anticancer Applications
A derivative of 3-[(Quinazolin-4-yl)amino]propan-1-ol, specifically 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), has shown significant antiproliferative activity. It disrupts microtubule formation at centrosomes and inhibits tumor growth in the HCT116 human colon cancer xenograft model (Suzuki et al., 2020).
3. Medicinal Chemistry and Pharmacology
Several derivatives of quinazolin-4-ols, including those related to 3-[(Quinazolin-4-yl)amino]propan-1-ol, have been synthesized and evaluated for various biological activities. These compounds demonstrate potential in medicinal chemistry, specifically in the development of analgesic and anti-inflammatory agents (Alagarsamy, Murugesan, & Sheorey, 2008).
4. Antimicrobial Potential
Quinazolin-4-yl-amino derivatives have been studied for their antimicrobial properties. Various synthetic processes have led to compounds that exhibit significant antibacterial and antifungal activities against different strains of bacteria and fungi (Kapoor, Nabi, Gupta, & Gupta, 2017).
Propriétés
IUPAC Name |
3-(quinazolin-4-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-7-3-6-12-11-9-4-1-2-5-10(9)13-8-14-11/h1-2,4-5,8,15H,3,6-7H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDBOMAKEXNUBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Quinazolin-4-yl)amino]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide](/img/structure/B2415960.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)
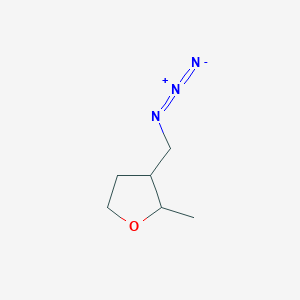
![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)
![N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2415967.png)
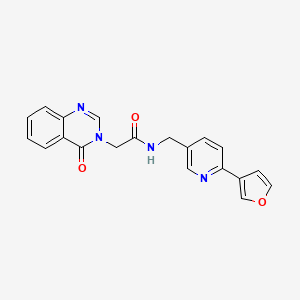
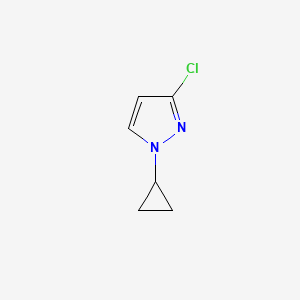
![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)
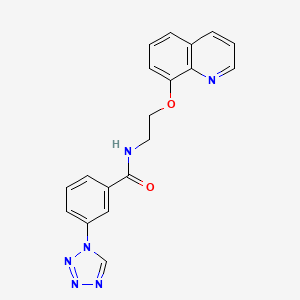
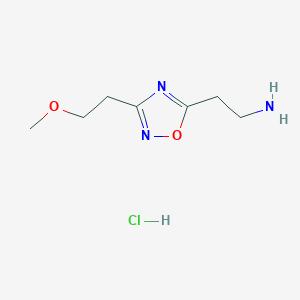
![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415983.png)